ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate
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Overview
Description
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a complex organic compound with the molecular formula C21H23N5O4S and a molecular weight of 441.513 g/mol This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and pyridine groups. The final step involves the acetylation of the triazole ring with ethyl acetate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the ethoxyphenyl group.
Scientific Research Applications
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific proteins, leading to changes in their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate can be compared with other similar compounds, such as:
4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar triazole and pyridine structure but differs in the substituents attached to the triazole ring.
Ethyl {[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate:
Properties
CAS No. |
618432-49-8 |
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Molecular Formula |
C21H23N5O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N5O4S/c1-3-29-17-9-7-16(8-10-17)26-20(15-6-5-11-22-12-15)24-25-21(26)31-14-18(27)23-13-19(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
InChI Key |
LIWHVCQWGXTMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CN=CC=C3 |
Origin of Product |
United States |
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